molecular formula C10H13NO3 B14330116 2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol

2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol

Cat. No.: B14330116
M. Wt: 195.21 g/mol
InChI Key: SNHBPVJIBSQOGC-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol is a compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a unique structure that includes an ethoxymethyl group and a hydroxycarbonimidoyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under basic conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of strong bases and controlled temperatures .

Mechanism of Action

The mechanism of action of 2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol

InChI

InChI=1S/C10H13NO3/c1-2-14-7-9(11-13)8-5-3-4-6-10(8)12/h3-6,12-13H,2,7H2,1H3/b11-9+

InChI Key

SNHBPVJIBSQOGC-PKNBQFBNSA-N

Isomeric SMILES

CCOC/C(=N\O)/C1=CC=CC=C1O

Canonical SMILES

CCOCC(=NO)C1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.